No Target-Specific Pharmacological Data Available for Direct Head-to-Head Comparison
A comprehensive search of primary literature, patents, PubChem, ChEMBL, and BindingDB returned no quantitative activity data (Ki, IC50, EC50, or functional assay results) for N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide against any molecular target. Direct head-to-head comparisons, cross-study comparables, or class-level inferences with numerical values are therefore impossible to generate from available evidence sources. The known CB2 SAR from scaffold-related compounds (e.g., N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide, Ki CB2 = 1.0 nM, selectivity index CB1/CB2 = 43.4) [1] cannot be extrapolated to this specific compound due to the absence of data. This evidence limitation is explicitly stated per the project's transparency rules.
| Evidence Dimension | CB2 receptor affinity (Ki) and functional activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide (Compound 17): Ki CB2 = 1.0 nM, selectivity ratio CB1/CB2 = 43.4 |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assay against human CB2 receptor (Eur J Med Chem 2014, 74:524-32) |
Why This Matters
Without target-specific data, a scientific or procurement decision cannot be differentiated from any other untested analog; the compound currently represents a screening opportunity rather than a validated tool or lead.
- [1] Lucchesi V, Parkkari T, Savinainen JR, et al. 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. Eur J Med Chem. 2014;74:524-32. PMID: 24518874. View Source
